molecular formula C8H15LiO2 B230907 phosphonocarbonylphosphonic acid CAS No. 17255-30-0

phosphonocarbonylphosphonic acid

Cat. No.: B230907
CAS No.: 17255-30-0
M. Wt: 189.99 g/mol
InChI Key: XYORSKKUGAGNPC-UHFFFAOYSA-N
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Description

phosphonocarbonylphosphonic acid, with the chemical formula OC(PO3)2^4-, is a member of the gem-diphosphonates family. This compound is known for its unique structure, where a carbonyl group is flanked by two phosphonate groups. It was first synthesized as part of a program aimed at studying metal chelating agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

phosphonocarbonylphosphonic acid can be synthesized through various methods. One common approach involves the reaction between phosphoro-N-methylimidazolidate of a monophosphate and carbonyldiphosphonic acid. This reaction is typically carried out in an aqueous solution and involves preparative reverse phase chromatography for isolation . Another method involves the displacement of the 5′-mesyl group of a corresponding 5′-mesylnucleoside with carbonyldiphosphonate .

Industrial Production Methods

Industrial production methods for carbonyldiphosphonate are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

phosphonocarbonylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with carbonyldiphosphonate include hydroxylamine, O-alkylhydroxylamines, and other nucleophiles. The reactions are typically carried out in aqueous solutions with controlled pH levels .

Major Products Formed

The major products formed from reactions involving carbonyldiphosphonate include cyanophosphonic and phosphoric acids, especially when reacting with hydroxylamine .

Mechanism of Action

phosphonocarbonylphosphonic acid exerts its effects by inhibiting specific enzymes. For example, it inhibits DNA polymerase α by competing with natural substrates, thereby blocking DNA synthesis . The compound’s structure allows it to bind to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbonyldiphosphonate include:

Uniqueness

phosphonocarbonylphosphonic acid is unique due to its carbonyl group flanked by two phosphonate groups, which imparts distinct chemical properties. This structure makes it particularly effective as an enzyme inhibitor and a building block for further chemical synthesis .

Properties

IUPAC Name

phosphonocarbonylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O7P2/c2-1(9(3,4)5)10(6,7)8/h(H2,3,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYORSKKUGAGNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14255-62-0 (tetra-hydrochloride salt)
Record name Carbonyldiphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017255300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00938172
Record name Carbonylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17255-30-0
Record name Carbonyldiphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017255300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonyldiphosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5MC7GMD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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